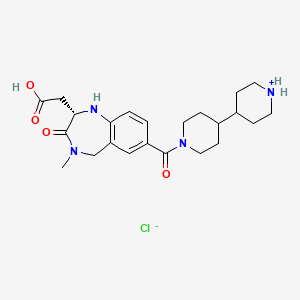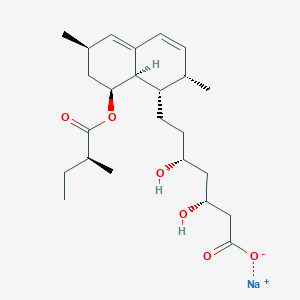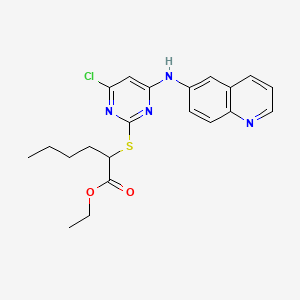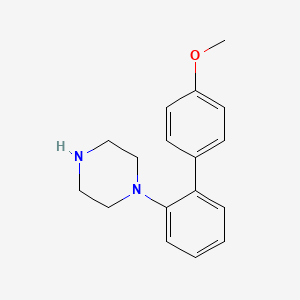
L-Saccharopina
Descripción general
Descripción
L-Saccharopina es un intermedio en el metabolismo del aminoácido lisina. Es un precursor de la lisina en la vía del alfa-aminoadipato, que ocurre en hongos y euglenoides. En mamíferos y plantas superiores, this compound es un intermedio en la degradación de la lisina, formado por la condensación de lisina y alfa-cetoglutarato .
Aplicaciones Científicas De Investigación
L-Saccharopina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de varios compuestos.
Mecanismo De Acción
L-Saccharopina ejerce sus efectos a través de su papel en el metabolismo de la lisina. El compuesto se forma por la condensación de lisina y alfa-cetoglutarato, catalizada por la lisina-cetoglutarato reductasa. Luego es hidrolizado por la sacaropina deshidrogenasa para formar glutamato y alfa-aminoadípico-delta-semialdehído . Esta vía es crucial para la degradación de la lisina y la regulación de sus niveles en el cuerpo .
Análisis Bioquímico
Biochemical Properties
L-Saccharopine is formed through the condensation of lysine and α-ketoglutarate, catalyzed by the enzyme lysine-ketoglutarate reductase. This reaction results in the production of saccharopine, which is then oxidized by saccharopine dehydrogenase to produce α-aminoadipate semialdehyde and glutamate . The enzymes lysine-ketoglutarate reductase and saccharopine dehydrogenase are bifunctional, meaning they possess two distinct catalytic activities within a single polypeptide chain . These interactions are essential for the proper functioning of the lysine degradation pathway.
Cellular Effects
L-Saccharopine has significant effects on various types of cells and cellular processes. It influences cell function by participating in the lysine degradation pathway, which is crucial for maintaining amino acid homeostasis. The presence of L-Saccharopine can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, the accumulation of saccharopine has been linked to disruptions in cellular metabolism and can lead to cellular stress responses.
Molecular Mechanism
The molecular mechanism of L-Saccharopine involves its role as an intermediate in the lysine degradation pathway. It binds to lysine-ketoglutarate reductase, facilitating the condensation of lysine and α-ketoglutarate to form saccharopine . Subsequently, saccharopine dehydrogenase oxidizes saccharopine to produce α-aminoadipate semialdehyde and glutamate . These reactions are critical for the proper catabolism of lysine and the regulation of amino acid levels within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Saccharopine can change over time. The stability and degradation of saccharopine are important factors to consider in experimental studies. Over time, saccharopine may degrade, leading to changes in its concentration and subsequent effects on cellular function . Long-term studies have shown that the accumulation of saccharopine can result in cellular stress and metabolic imbalances.
Dosage Effects in Animal Models
The effects of L-Saccharopine vary with different dosages in animal models. At low doses, saccharopine may have minimal impact on cellular function. At higher doses, it can lead to toxic effects and disrupt normal cellular processes . Studies have shown that excessive accumulation of saccharopine can result in adverse effects, including cellular stress and metabolic disturbances.
Metabolic Pathways
L-Saccharopine is involved in the lysine degradation pathway, where it is converted into α-aminoadipate through a series of enzymatic reactions . The enzymes lysine-ketoglutarate reductase and saccharopine dehydrogenase play key roles in this pathway . These reactions are essential for the proper catabolism of lysine and the regulation of amino acid levels within the cell.
Transport and Distribution
Within cells and tissues, L-Saccharopine is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular compartments . The localization and accumulation of saccharopine can impact its activity and function within the cell.
Subcellular Localization
L-Saccharopine is localized within specific subcellular compartments, where it exerts its effects on cellular function. Targeting signals and post-translational modifications direct saccharopine to specific organelles, such as mitochondria . The subcellular localization of saccharopine is crucial for its role in the lysine degradation pathway and its impact on cellular metabolism.
Métodos De Preparación
L-Saccharopina se puede preparar enzimáticamente. El primer paso implica la condensación de lisina y alfa-cetoglutarato, catalizada por la lisina-cetoglutarato reductasa para formar this compound. Esto es seguido por la hidrólisis de this compound en ácido glutámico y alfa-aminoadípico-delta-semialdehído por la sacaropina deshidrogenasa .
Análisis De Reacciones Químicas
L-Saccharopina experimenta varios tipos de reacciones químicas:
Oxidación: This compound puede oxidarse para formar alfa-aminoadípico-delta-semialdehído y glutamato.
Reducción: La reducción de this compound es menos común pero puede ocurrir en condiciones específicas.
Sustitución: this compound puede experimentar reacciones de sustitución, particularmente que involucran sus grupos amino y carboxilo.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el oxígeno y agentes reductores como el 2-mercaptoetanol . Los principales productos formados a partir de estas reacciones son alfa-aminoadípico-delta-semialdehído y glutamato .
Comparación Con Compuestos Similares
L-Saccharopina es similar a otros compuestos involucrados en el metabolismo de la lisina, como:
Alfa-aminoadípico-delta-semialdehído: Un producto directo de la oxidación de this compound.
Glutamato: Otro producto de la hidrólisis de this compound.
Ácido pipecólico: Involucrado en una vía alternativa de degradación de la lisina.
This compound es única debido a su papel específico en la vía del alfa-aminoadipato y su participación tanto en la síntesis como en la degradación de la lisina .
Propiedades
IUPAC Name |
(2S)-2-[[(5S)-5-amino-5-carboxypentyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O6/c12-7(10(16)17)3-1-2-6-13-8(11(18)19)4-5-9(14)15/h7-8,13H,1-6,12H2,(H,14,15)(H,16,17)(H,18,19)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGJAHTZVHVLOT-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(CCC(=O)O)C(=O)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN[C@@H](CCC(=O)O)C(=O)O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862507 | |
| Record name | Saccharopine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Saccharopine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000279 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
997-68-2 | |
| Record name | Saccharopine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=997-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Saccharopine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000997682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Saccharopine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04207 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Saccharopine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SACCHAROPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBQ73O8W32 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Saccharopine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000279 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
247 - 250 °C | |
| Record name | Saccharopine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000279 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of L-saccharopine?
A1: L-saccharopine has the molecular formula C11H23N3O6 and a molecular weight of 293.32 g/mol.
Q2: Is there spectroscopic data available for L-saccharopine?
A2: While the provided abstracts do not offer detailed spectroscopic data, techniques like NMR and IR spectroscopy are commonly employed to characterize L-saccharopine. []
Q3: What enzymes are involved in the formation and breakdown of L-saccharopine?
A3: L-saccharopine is formed by the enzyme lysine-ketoglutarate reductase (LKR) and hydrolyzed by saccharopine dehydrogenase (SDH). [, , , , ] In many organisms, these two enzymes exist as a bifunctional polypeptide, lysine-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH). [, , , ]
Q4: What are the substrates and products of the reactions catalyzed by LKR and SDH?
A4: LKR catalyzes the NADPH-dependent condensation of lysine and α-ketoglutarate to form L-saccharopine. [, ] SDH then catalyzes the NAD+-dependent oxidative deamination of L-saccharopine to produce lysine and α-ketoglutarate. [, , ]
Q5: What is the kinetic mechanism of SDH?
A5: Studies suggest an ordered sequential mechanism for SDH, with NAD+ binding before L-saccharopine in the physiological direction. [] The release of products, lysine, α-ketoglutarate, and NADH, also follows a specific order. []
Q6: How does pH affect the activity of SDH?
A6: SDH activity is pH-dependent. Research indicates an optimal pH of 7.0 for the reaction involving L-saccharopine formation, while L-saccharopine oxidation by SDH is optimal at pH 9.0. []
Q7: Are there any known inhibitors of SDH?
A7: Research has identified saccharopine itself as a potent dead-end inhibitor of SDH, particularly in the condensation reactions involving lysine and α-ketoglutarate or pyruvate. [] This inhibition occurs through the formation of an abortive E·NADH·saccharopine complex. []
Q8: What is the role of L-saccharopine in lysine biosynthesis?
A8: L-saccharopine is an intermediate in the α-aminoadipate pathway, a less common route for lysine biosynthesis found in some fungi and euglena. [] In these organisms, L-saccharopine is formed from α-aminoadipate semialdehyde and glutamate by saccharopine reductase and then converted to lysine by SDH. []
Q9: What is the role of L-saccharopine in lysine catabolism?
A9: In mammals and plants, L-saccharopine is an intermediate in the primary pathway for lysine degradation. [, , , , , , , ] The breakdown of lysine via L-saccharopine can produce glutamate, which can be further utilized for proline synthesis. []
Q10: How does the regulation of L-saccharopine metabolism differ between plants and animals?
A10: Studies suggest that the regulation of lysine catabolism, particularly at the LKR/SDH level, may differ between plants and animals. [] The linker region between the LKR and SDH domains, which influences enzyme activity, is present only in plant LKR/SDH enzymes. [] Additionally, plant LKR/SDH activity can be regulated by casein kinase 2 phosphorylation, a mechanism not yet confirmed in animals. []
Q11: What are the potential implications of disrupting L-saccharopine degradation?
A11: Impaired L-saccharopine degradation, often due to mutations in the SDH domain of LKR/SDH, can lead to the accumulation of L-saccharopine. [, , ] This accumulation has been linked to developmental defects in humans (hyperlysinemia II) [, ] and mice. [] In C. elegans, elevated L-saccharopine disrupts mitochondrial homeostasis, leading to growth defects. []
Q12: Can dietary manipulation influence lysine catabolism?
A12: Research suggests that dietary factors can influence lysine catabolism. Studies in pigs revealed that diets low in lysine led to a reduction in liver LKR activity and AASS protein expression. [] This suggests a potential mechanism for lysine conservation in response to dietary limitations. []
Q13: What are some future research directions for understanding L-saccharopine's role in stress response?
A13: Research indicates a potential role for L-saccharopine and the saccharopine pathway in plant stress responses. [, ] Future studies could investigate:
Q14: What are the therapeutic implications of targeting L-saccharopine metabolism?
A14: Understanding L-saccharopine metabolism holds therapeutic potential for diseases like hyperlysinemia II (saccharopinuria) and glutaric aciduria type I. [, ] Future research could explore:
- Developing specific inhibitors of LKR as a potential treatment strategy for hyperlysinemia II. []
- Investigating the therapeutic potential of stimulating alternative lysine degradation pathways, such as the pipecolate pathway, in treating glutaric aciduria type I. []
Q15: What are the implications of L-saccharopine metabolism for crop improvement?
A15: Manipulating the saccharopine pathway, particularly by downregulating LKR/SDH, can lead to increased lysine accumulation in seeds. [] This finding has significant implications for developing nutritionally enhanced crops. Further research is needed to:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![6-[4-(2-methylsulfanylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride](/img/structure/B1675266.png)
